
N-(3-acetyl-2,6-dimethyl-1-benzofuran-5-yl)ethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-acetyl-2,6-dimethyl-1-benzofuran-5-yl)ethanesulfonamide, also known as AD-114, is a chemical compound that has shown promising results in scientific research for its potential therapeutic applications.
Mechanism of Action
The mechanism of action of N-(3-acetyl-2,6-dimethyl-1-benzofuran-5-yl)ethanesulfonamide is not fully understood, but studies have shown that it can inhibit the activity of certain enzymes and signaling pathways that are involved in inflammation and cancer cell growth. This inhibition leads to a decrease in the production of pro-inflammatory cytokines and the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
N-(3-acetyl-2,6-dimethyl-1-benzofuran-5-yl)ethanesulfonamide has been shown to have several biochemical and physiological effects in scientific research studies. It has been shown to inhibit the activity of certain enzymes and signaling pathways that are involved in inflammation and cancer cell growth. This leads to a decrease in the production of pro-inflammatory cytokines and the growth and proliferation of cancer cells.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(3-acetyl-2,6-dimethyl-1-benzofuran-5-yl)ethanesulfonamide in lab experiments is its potential therapeutic applications in the treatment of inflammatory diseases and cancer. However, one of the limitations is that the mechanism of action is not fully understood, which makes it difficult to optimize the therapeutic potential of N-(3-acetyl-2,6-dimethyl-1-benzofuran-5-yl)ethanesulfonamide.
Future Directions
There are several future directions for the research of N-(3-acetyl-2,6-dimethyl-1-benzofuran-5-yl)ethanesulfonamide. One of the areas of research is to further understand the mechanism of action of N-(3-acetyl-2,6-dimethyl-1-benzofuran-5-yl)ethanesulfonamide to optimize its therapeutic potential. Another area of research is to study the pharmacokinetics and pharmacodynamics of N-(3-acetyl-2,6-dimethyl-1-benzofuran-5-yl)ethanesulfonamide to determine the optimal dosage and administration route for therapeutic use. Additionally, more studies are needed to determine the safety and efficacy of N-(3-acetyl-2,6-dimethyl-1-benzofuran-5-yl)ethanesulfonamide in human clinical trials.
Conclusion
In conclusion, N-(3-acetyl-2,6-dimethyl-1-benzofuran-5-yl)ethanesulfonamide is a promising chemical compound that has shown potential therapeutic applications in the treatment of inflammatory diseases and cancer. Its mechanism of action is not fully understood, but studies have shown that it can inhibit the activity of certain enzymes and signaling pathways that are involved in inflammation and cancer cell growth. Further research is needed to optimize the therapeutic potential of N-(3-acetyl-2,6-dimethyl-1-benzofuran-5-yl)ethanesulfonamide and to determine its safety and efficacy in human clinical trials.
Synthesis Methods
The synthesis of N-(3-acetyl-2,6-dimethyl-1-benzofuran-5-yl)ethanesulfonamide involves the reaction of 3-acetyl-2,6-dimethylbenzofuran with ethanesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through a series of chromatography techniques to obtain a pure form of N-(3-acetyl-2,6-dimethyl-1-benzofuran-5-yl)ethanesulfonamide.
Scientific Research Applications
N-(3-acetyl-2,6-dimethyl-1-benzofuran-5-yl)ethanesulfonamide has been studied extensively for its potential therapeutic applications in various scientific research studies. One of the most promising areas of research is its potential use as an anti-inflammatory agent. Studies have shown that N-(3-acetyl-2,6-dimethyl-1-benzofuran-5-yl)ethanesulfonamide can inhibit the production of pro-inflammatory cytokines, which are responsible for the inflammation response in the body. This makes N-(3-acetyl-2,6-dimethyl-1-benzofuran-5-yl)ethanesulfonamide a potential candidate for the treatment of inflammatory diseases such as arthritis and inflammatory bowel disease.
Another area of research for N-(3-acetyl-2,6-dimethyl-1-benzofuran-5-yl)ethanesulfonamide is its potential use as an anti-cancer agent. Studies have shown that N-(3-acetyl-2,6-dimethyl-1-benzofuran-5-yl)ethanesulfonamide can inhibit the growth and proliferation of cancer cells, making it a potential candidate for cancer therapy.
properties
Molecular Formula |
C14H17NO4S |
|---|---|
Molecular Weight |
295.36 g/mol |
IUPAC Name |
N-(3-acetyl-2,6-dimethyl-1-benzofuran-5-yl)ethanesulfonamide |
InChI |
InChI=1S/C14H17NO4S/c1-5-20(17,18)15-12-7-11-13(6-8(12)2)19-10(4)14(11)9(3)16/h6-7,15H,5H2,1-4H3 |
InChI Key |
HMNDODBYOMOZCK-UHFFFAOYSA-N |
SMILES |
CCS(=O)(=O)NC1=C(C=C2C(=C1)C(=C(O2)C)C(=O)C)C |
Canonical SMILES |
CCS(=O)(=O)NC1=CC2=C(C=C1C)OC(=C2C(=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



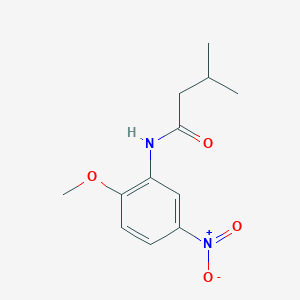
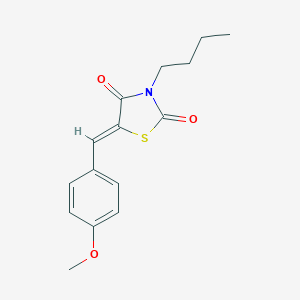
![N-[2-[(2E)-2-[(5-nitrofuran-2-yl)methylidene]hydrazinyl]-2-oxoethyl]benzamide](/img/structure/B229652.png)
![2-chloro-N-[2-[2-[(Z)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]-2-oxoethyl]benzamide](/img/structure/B229653.png)
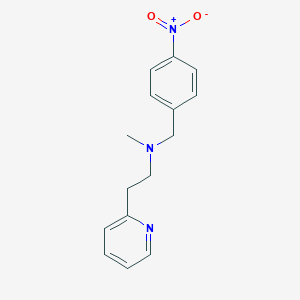
![N-[2-(2-ethylidenehydrazino)-2-oxoethyl]benzamide](/img/structure/B229658.png)
![N'-[(E)-(3-bromo-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-hydroxybenzohydrazide](/img/structure/B229660.png)
![2-(3-methylphenoxy)-N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B229663.png)
![2-[4-(Benzyloxy)butyl]-1,3-propanediol](/img/structure/B229666.png)
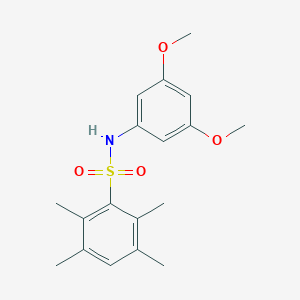
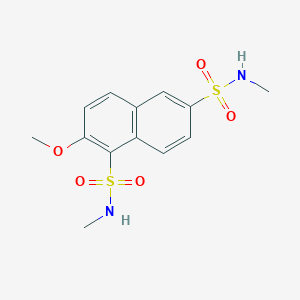
![16-acetyl-12-methyl-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9(17),10,12-heptaene-8,15-dione](/img/structure/B229670.png)
![Methyl 4-{[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}benzoate](/img/structure/B229671.png)
![1-acetyl-N,N-diethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B229674.png)